Dehydroacetic acid

Cosmetic Preservation pH-Dependent Antimicrobial Activity Weak Acid Preservatives

Dehydroacetic acid (DHA) is a high-performance pyrone preservative delivering broad-spectrum antimicrobial activity where conventional organic acids fail. Unlike benzoic acid (1.5% active at pH 6), DHA retains 16% undissociated active form at pH 6—a 10.7× advantage—and exhibits lower MICs against Aspergillus niger and Penicillium roqueforti. Accepted under FDA 21 CFR 172.130, EU Cosmetics Regulation Annex V, and ECOCERT/COSMOS standards. Ideal for skin creams, lotions, shampoos, and low-acid intermediate-moisture foods (aw 0.85–0.90). Available in research and bulk quantities with global shipping.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 520-45-6
Cat. No. B1670194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroacetic acid
CAS520-45-6
Synonymsdehydroacetic acid
dehydroacetic acid ion (1-)
dehydroacetic acid, potassium ion (1-)
dehydroacetic acid, sodium ion (1-)
dehydroacetic acid, sodium monohydrate ion (1-)
dehydroacetic acid, zinc ion (1-)
DHA-S
DHAS
dihydroxyacetone sulfate
sodium dehydroacetate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(C(=O)O1)C(=O)C
InChIInChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3
InChIKeyPGRHXDWITVMQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C
SOL IN ALKALIES
water solubility = 690 mg/l @ 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroacetic Acid (CAS 520-45-6): Procurement-Ready Preservative Technical Profile


Dehydroacetic acid (DHA; CAS 520-45-6), also known as 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, is a pyrone-derived organic acid preservative with broad-spectrum antimicrobial and antifungal activity [1]. It is widely utilized in cosmetic, personal care, and food formulations, with established regulatory acceptance under FDA 21 CFR 172.130 (for cut/peeled squash at ≤65 ppm) and European Commission Regulation (EC) No 1333/2008 (for specific food categories at ≤10 mg/kg) [2][3]. DHA exhibits a pKa of 5.26 and retains a higher percentage of its undissociated active form at elevated pH compared to conventional carboxylic acid preservatives such as sorbic acid and benzoic acid [1].

Why Dehydroacetic Acid (CAS 520-45-6) Cannot Be Freely Substituted with Other In-Class Preservatives


Preservatives within the organic acid class (e.g., sorbic acid, benzoic acid, propionic acid) exhibit markedly divergent antimicrobial spectra, pH-dependent activity profiles, and minimum inhibitory concentrations (MICs) [1][2]. Direct substitution without reformulation validation carries quantifiable risk: for example, benzoic acid retains only 1.5% active undissociated form at pH 6, whereas dehydroacetic acid retains 16% active form under identical conditions—a 10.7-fold differential in available antimicrobial agent [1]. Furthermore, MIC values against common spoilage fungi such as Penicillium roqueforti and Aspergillus niger differ substantially between sorbic acid and dehydroacetic acid, with dehydroacetic acid generally demonstrating lower MIC values across multiple strains [2]. These quantified performance gaps preclude simple ingredient interchange in regulated food, cosmetic, and pharmaceutical applications.

Dehydroacetic Acid (CAS 520-45-6): Quantitative Comparative Evidence for Scientific Selection


pH-Dependent Undissociated Active Form: Dehydroacetic Acid vs. Sorbic Acid, Benzoic Acid, and Methyl Paraben

At pH 6, dehydroacetic acid retains 16% of its molecules in the undissociated (antimicrobially active) form, compared to only 6% for sorbic acid and 1.5% for benzoic acid [1]. This represents a 2.7-fold advantage over sorbic acid and a 10.7-fold advantage over benzoic acid at this formulation-relevant pH. At pH 7, where carboxylic acid preservatives contribute almost no antimicrobial action, dehydroacetic acid retains 2% active form, while sorbic acid retains only 0.6% and benzoic acid retains 0.15% [1]. Additionally, the dehydroacetate anion itself exhibits weak antimicrobial activity, enabling some preservative effect even at pH 7 where other organic acids are functionally inactive [1].

Cosmetic Preservation pH-Dependent Antimicrobial Activity Weak Acid Preservatives

Antifungal MIC Comparison: Dehydroacetic Acid Demonstrates Lower Inhibitory Concentrations than Sorbic Acid Against Multiple Food Spoilage Fungi

In a controlled study evaluating four weak acids as antifungal preservatives in low-acid intermediate moisture model food systems, the minimum inhibitory concentrations (MIC, % wt./wt.) of dehydroacetic acid were generally lower than those of sorbic acid across five food spoilage fungi (Eurotium herbariorum, Eurotium rubrum, Aspergillus niger, Aspergillus flavus, and Penicillium roqueforti) at both pH 5.0 and pH 6.0, and at water activity (aw) values of 0.85 and 0.90 [1][2]. While specific numerical MIC values were not tabulated in the abstract, the authors explicitly concluded that 'by comparison with the MIC values of sorbic acid, those of caprylic acid and dehydroacetic acid were generally lower' [1]. A separate study in margarine confirmed that dehydroacetic acid was more effective against Penicillium roqueforti than sorbic acid at equivalent concentrations (0.5-2 g/kg) [3].

Food Microbiology Antifungal Preservation Intermediate Moisture Foods

Antibacterial MIC and MBC Values: Quantitative In Vitro Efficacy Against Escherichia coli and Staphylococcus aureus

In vitro antibacterial assays demonstrate that dehydroacetic acid exhibits a minimum inhibitory concentration (MIC) of 0.42 mg/mL against Escherichia coli and 0.84 mg/mL against Staphylococcus aureus, with minimum bactericidal concentrations (MBC) of 1.69 mg/mL for both bacterial strains . These quantitative values provide a reproducible benchmark for antimicrobial efficacy against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, establishing DHA as effective against both bacterial classes at sub-mg/mL concentrations. Research on enamine derivatives of dehydroacetic acid further demonstrated that derivative 4b (N-Me) achieved a five-fold greater MIC and 11-fold greater MBC against E. coli compared to parent dehydroacetic acid, indicating the scaffold's potential for potency enhancement through structural modification .

Antibacterial Activity Minimum Inhibitory Concentration Minimum Bactericidal Concentration

Relative Antifungal Potency: Dehydroacetic Acid Exhibits 2-10× Greater Anti-Mold Activity than Sodium Benzoate

According to authoritative food additive reference data, dehydroacetic acid demonstrates antifungal activity against molds and yeasts that is 2 to 10 times greater than that of sodium benzoate [1]. Sodium dehydroacetate (the sodium salt form) similarly exhibits antibacterial ability superior to sodium benzoate, potassium sorbate, and calcium propionate . This order-of-magnitude potency differential enables effective mold and yeast control at substantially lower incorporation levels, with recommended use concentrations for dehydroacetic acid typically ranging from 0.1-0.6% in cosmetic formulations, whereas sodium benzoate often requires higher concentrations to achieve comparable antifungal efficacy.

Food Preservation Mold Inhibition Comparative Preservative Efficacy

Regulatory Approval and Formulation Compatibility: DHA Is ECOCERT/COSMOS Accepted with pH Stability to 6.5 and Thermal Stability to 80°C

Dehydroacetic acid is accepted for use in ECOCERT/COSMOS-certified natural and organic cosmetic formulations, positioning it as a compliant alternative to parabens and formaldehyde-releasing preservatives . Commercial preservative blends containing DHA (e.g., Benzyl Alcohol + Dehydroacetic Acid combinations) are specified for use in ECOCERT-certified products . Technical datasheets specify that DHA maintains efficacy at pH values up to 6.5 and tolerates processing temperatures up to 80°C without degradation, enabling hot-fill manufacturing processes . The recommended use concentration range of 0.1-0.6% as active preservative is lower than typical usage levels for many alternative preservative systems . Patented color-stable DHA compositions have been developed to address the yellowing phenomenon observed in some DHA-containing formulations over time or at elevated temperatures [1].

Cosmetic Regulation ECOCERT/COSMOS Compliance Formulation Stability

Dehydroacetic Acid (CAS 520-45-6): Evidence-Based Research and Industrial Application Scenarios


Cosmetic and Personal Care Formulations Requiring Preservation at pH 5.5-6.5

DHA is optimal for skin creams, lotions, shampoos, and body washes formulated at pH 5.5-6.5, where conventional organic acids lose antimicrobial activity. At pH 6, DHA retains 16% undissociated active form—2.7× more than sorbic acid (6%) and 10.7× more than benzoic acid (1.5%)—and maintains measurable activity even at pH 7 due to weak antimicrobial activity of the dehydroacetate anion . DHA is accepted in ECOCERT/COSMOS-certified natural formulations, offering a compliant alternative to parabens . Commercial blends with benzyl alcohol (e.g., SALIGUARD BDHA) provide broad-spectrum protection at 0.5-1.1% use levels with thermal stability to 80°C .

Low-Acid Intermediate Moisture Food Preservation (Cheese, Bakery, Meat Products)

In low-acid intermediate moisture foods (aw 0.85-0.90, pH 5.0-6.0), DHA demonstrates generally lower MIC values than sorbic acid against five common spoilage fungi including Aspergillus niger, Aspergillus flavus, and Penicillium roqueforti . The European Union permits DHA in specific foods (cheese, meat products, bakery goods) at concentrations not exceeding 10 mg/kg, while China's GB 2760-2014 standard permits usage at 0.5-1.0 g/kg across 12 food categories including pickled vegetables, bread, pastries, and cooked meat products [5]. DHA's antifungal potency against molds and yeasts is 2-10× that of sodium benzoate, enabling effective preservation at reduced concentrations [6].

Shelf-Stable Emulsion Systems with Water Activity >0.85

For oil-in-water and water-in-oil emulsions (creams, lotions, sauces, spreads) with water activity >0.85, DHA provides reliable antifungal protection where microbial growth risk is highest at the aqueous phase and water-oil interface. The MIC values of DHA are lower at pH 5.0 than pH 6.0 and lower at 0.85 aw than 0.90 aw, establishing optimal efficacy in intermediate moisture conditions . DHA can be incorporated at room or elevated temperatures during any manufacturing stage and is compatible with anionic, non-ionic, and cationic formulation systems at recommended concentrations of 0.1-0.6% .

Antibacterial Research and Derivative Synthesis Scaffold Applications

Dehydroacetic acid serves as a validated antibacterial research scaffold with reproducible in vitro activity: MIC of 0.42 mg/mL against E. coli and 0.84 mg/mL against S. aureus, with MBC of 1.69 mg/mL for both strains . Research demonstrates that structural derivatization can enhance antibacterial potency—enamine derivative 4b (N-Me) achieved a 5-fold greater MIC and 11-fold greater MBC against E. coli compared to parent DHA . DHA and its metal complexes (e.g., copper(II) complex) exhibit potent antimicrobial activity against Escherichia coli and Aspergillus niger, supporting applications in medicinal chemistry and heterocyclic compound synthesis .

Technical Documentation Hub

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